1-CYCLOBUTYL-3-ETHYNYL-1H-PYRAZOLE
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Overview
Description
1-Cyclobutyl-3-ethynyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a cyclobutyl group at position 1 and an ethynyl group at position 3.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like the proto-oncogene tyrosine-protein kinase src .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the activity of their target enzymes, leading to a disruption in the normal functioning of the cell .
Result of Action
Similar compounds have been known to cause cell death by inhibiting the activity of their target enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclobutyl-3-ethynyl-1H-pyrazole typically involves the cycloaddition of appropriate precursors. One common method is the [3+2] cycloaddition reaction between an alkyne and a diazo compound. The reaction conditions often include the use of a catalyst such as copper or silver to facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-3-ethynyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Cyclobutyl-3-ethynyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Comparison with Similar Compounds
1-Cyclobutyl-3-ethynyl-1H-pyrazole: Unique due to its specific substitution pattern.
1-Cyclopropyl-3-ethynyl-1H-pyrazole: Similar structure but with a cyclopropyl group instead of cyclobutyl.
1-Cyclobutyl-3-propynyl-1H-pyrazole: Similar structure but with a propynyl group instead of ethynyl.
Uniqueness: this compound is unique due to the combination of the cyclobutyl and ethynyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-cyclobutyl-3-ethynylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-8-6-7-11(10-8)9-4-3-5-9/h1,6-7,9H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPONANYWWPLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN(C=C1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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